![molecular formula C17H19NO4S B2995463 4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide CAS No. 1396887-65-2](/img/structure/B2995463.png)
4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The compound can be synthesized from 4-acetylbenzenesulfonyl chloride and aniline . The reaction is carried out in acetone at room temperature, with silica gel added to the mixture . The completion of the reaction is indicated by thin-layer chromatography (TLC) .Molecular Structure Analysis
The molecular structure of “4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide” can be characterized by spectroscopic data using UV, IR, 1H, 13C NMR, mass spectroscopy, and elemental analysis .Chemical Reactions Analysis
The compound is part of a series of hydrazine-hydrazone derivatives synthesized to discover new antioxidant and anticholinesterase agents . These derivatives were evaluated according to in vitro activity assays .Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.227 . Its IUPAC Standard InChI isInChI=1S/C8H9NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-5H,1H3,(H2,9,11,12)
.
Scientific Research Applications
Antioxidant and Anticholinesterase Agents
Compounds similar to “4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide” have been synthesized for their potential use as antioxidants and anticholinesterase agents. These properties are valuable in the treatment of oxidative stress-related diseases and neurodegenerative disorders such as Alzheimer’s disease .
β-Receptor Antagonists
Derivatives of related compounds have been used to synthesize enantiomers of β-receptor antagonists. These antagonists can be used to treat cardiovascular diseases by blocking β-adrenergic receptors .
Immunological Studies
Similar compounds have been utilized in immunological studies to analyze antigen-specific germinal center B cells. This application is crucial for understanding immune responses and developing vaccines .
Organic Azo Dyes
The synthesis of new organic azo dyes using related compounds has been explored. These dyes have applications in analytical chemistry for the detection of metal ions and other substances .
Synthesis Strategies
Research into reactions at the benzylic position, which is a key structural component of “4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide,” has implications for synthesis strategies in organic chemistry .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13(19)14-7-9-16(10-8-14)23(21,22)18-12-11-17(20)15-5-3-2-4-6-15/h2-10,17-18,20H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIIAVQUEKIRLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide |
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